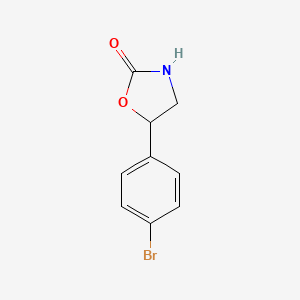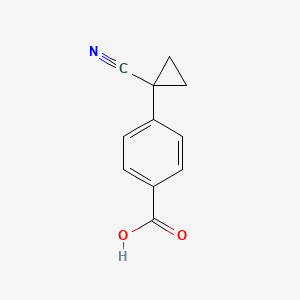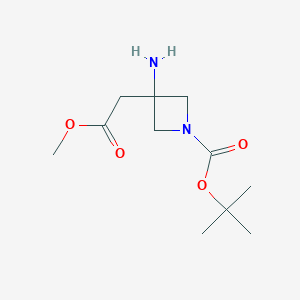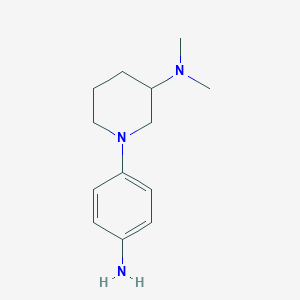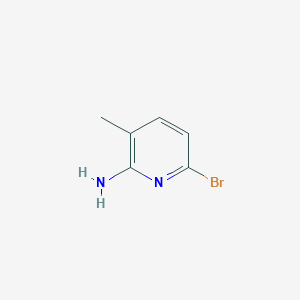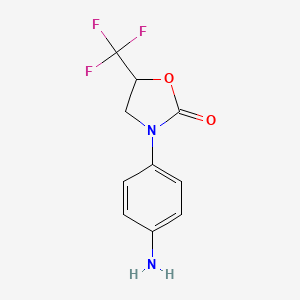
3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Vue d'ensemble
Description
The compound “3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one” is an oxazolidinone derivative. Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbon atoms, one oxygen atom, and one nitrogen atom . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Molecular Structure Analysis
The molecular structure of this compound would include a five-membered oxazolidinone ring, a trifluoromethyl group attached to the 5-position of the ring, and a 4-aminophenyl group attached to the 3-position of the ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. The oxazolidinone ring might undergo reactions typical of lactams, such as ring-opening reactions. The trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the polar oxazolidinone ring and the trifluoromethyl group might influence the compound’s solubility in different solvents .Applications De Recherche Scientifique
Catalyst in Cycloaddition Reactions
The compound has been studied for its role as a catalyst in cycloaddition reactions, particularly in the context of electron-deficient group 15 cations as Lewis acid catalysts. It has been found effective in promoting the cycloaddition of oxiranes and isocyanates under mild conditions, favoring the production of 3,4-oxazolidinone products (Yang et al., 2018).
Synthesis of Amino Acid Derivatives
This compound serves as a key intermediate in the synthesis of various natural and non-natural α-amino acids and their derivatives. Its reaction with diazoalkanes yields amino acid derivatives that are important in the synthesis of complex molecules (Burger et al., 1992).
In Synthetic Organic Chemistry
The 1,3-oxazolidin-2-one nucleus, to which this compound belongs, is a popular framework in synthetic organic chemistry. It is used for constructing five-membered rings and as a protective group for the 1,2-aminoalcohol system. Its applications have expanded following the introduction of Linezolid, an antibacterial drug based on this framework (Zappia et al., 2007).
In Synthesis of 1,2-Amino Alcohols
This compound is also involved in the synthesis of 1,2-amino alcohols. For instance, N-t-Butyloxycarbonyl substituted cis-2-phenyl-3-aminooxetanes, upon treatment with trifluoroacetic acid, undergo a ring expansion to oxazolidinones, leading to the synthesis of syn- or anti-1,2-amino alcohols (Bach & Schröder, 1997).
In Structural Studies
The compound plays a role in the study of crystal structures and weak intermolecular interaction networks. The crystal structures of various derivatives have been determined, providing insights into their packing and interactions, which are important for understanding their chemical behavior (Hattab et al., 2010).
Synthesis of SARS-CoV 3CL Protease Inhibitors
It has been used in the synthesis of compounds exhibiting inhibitory activity against severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CLpro). This demonstrates its potential in the development of antiviral agents (Sydnes et al., 2006).
Synthesis of Nonproteinogenic Amino Acids
This compound is key in the synthesis of nonproteinogenic amino acids, which are not coded directly by DNA but are important in biochemistry and pharmaceuticals (Wee & Mcleod, 2003).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2/c11-10(12,13)8-5-15(9(16)17-8)7-3-1-6(14)2-4-7/h1-4,8H,5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOANGJZMMUJJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1525790.png)
![3-[(Propan-2-ylsulfanyl)methyl]aniline](/img/structure/B1525792.png)
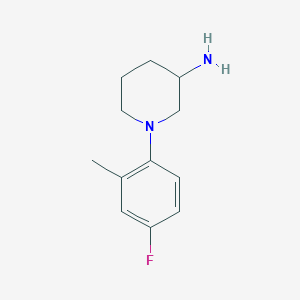
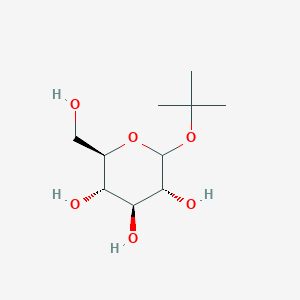
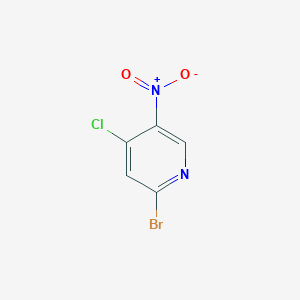
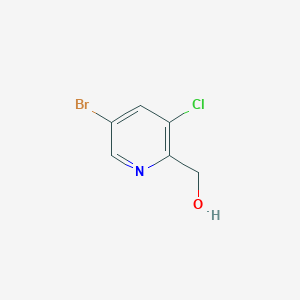
![5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylic acid](/img/structure/B1525800.png)
